molecular formula C19H27ClN2O B2951281 2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide CAS No. 954019-96-6

2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide

Cat. No.: B2951281
CAS No.: 954019-96-6
M. Wt: 334.89
InChI Key: MHKBUITVLVMHCZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a chlorophenylacetamide moiety linked to a cyclopentylpiperidine system, a structural motif present in various biologically active molecules. Compounds with similar structures, particularly those containing the N-(piperidin-4-yl)methyl)acetamide group, have been investigated as potent and selective ligands for sigma receptors, which are promising targets for neurological disorders . Furthermore, the chlorophenyl group is a common pharmacophore in molecules that exhibit inhibitory activity against kinases like VEGF receptors, suggesting potential research applications in the field of oncology and angiogenesis . The cyclopentyl substitution on the piperidine nitrogen is a key feature often explored to modulate the compound's lipophilicity, metabolic stability, and binding affinity towards specific protein targets. This product is provided For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use. It is intended for use by qualified scientific professionals in in vitro assays and as a reference standard in the development of novel therapeutic agents.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O/c20-17-7-5-15(6-8-17)13-19(23)21-14-16-9-11-22(12-10-16)18-3-1-2-4-18/h5-8,16,18H,1-4,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKBUITVLVMHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide typically involves the reaction of 4-chlorobenzoyl chloride with N-[(1-cyclopentylpiperidin-4-yl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired acetamide product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Biological Activity

2-(4-Chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide, a compound with notable structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound can be classified as an acetamide derivative, featuring a piperidine ring substituted with a cyclopentyl group and a chlorophenyl moiety. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with cyclopentylpiperidine in the presence of a base, leading to the formation of the acetamide structure.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has demonstrated that compounds structurally related to this compound exhibit significant antibacterial and antifungal properties. A study reported the antimicrobial screening of chloroacetamides, revealing effective inhibition against several bacterial strains including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Table 1: Antimicrobial Activity Against Bacterial Strains

Compound CodeE. coli (mm)Pseudomonas aeruginosa (mm)Staphylococcus aureus (mm)
3a716No zone
3b262325
3c303536
............

This table summarizes the inhibition zones measured in millimeters for various chloroacetamide derivatives, indicating their effectiveness against specific bacterial strains.

Anticancer Activity

In addition to its antimicrobial properties, research indicates that related compounds may possess anticancer activity. For instance, studies on similar acetamide derivatives have shown their ability to induce apoptosis in cancer cell lines through mechanisms involving caspase activation .

Case Study: Anticancer Effects
A study evaluated the anticancer effects of various acetamide derivatives against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that certain derivatives led to significant reductions in cell viability, suggesting a potential pathway for therapeutic development .

The mechanism of action for this compound is thought to involve interaction with specific biological targets such as enzymes or receptors. This interaction may modulate cellular pathways leading to antimicrobial or anticancer effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Binding: Binding to specific receptors could alter signaling pathways critical for cell survival or growth.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares structural features, molecular weights, and key substituents of 2-(4-chlorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]acetamide with analogs from the literature:

Compound Name Molecular Formula Molecular Weight Key Substituents Reference
This compound C20H27ClN2O 346.89 4-Chlorophenyl, 1-cyclopentylpiperidin-4-ylmethyl Target Compound
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide C14H10Cl3NO 314.59 4-Chlorophenyl, 2,6-dichlorophenyl
2-{[(4-Chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide C15H14ClFN2O 304.74 4-Chlorobenzylamino, 2-fluorophenyl
N-(4-Chlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide C17H24ClN2O 307.84 4-Chlorophenyl, 1-isopropylpiperidin-4-yl
2-(3-Chlorophenoxy)-N-[(4-chlorophenyl)methyl]acetamide C15H13Cl2NO2 310.18 3-Chlorophenoxy, 4-chlorobenzyl

Key Observations :

  • Steric Effects : Bulky substituents like cyclopentylpiperidinylmethyl may hinder binding to flat aromatic receptors compared to smaller groups (e.g., dichlorophenyl in ).
  • Electron-Withdrawing Groups : The 4-chlorophenyl moiety is common across analogs, enhancing stability and influencing electronic interactions in biological systems .

Q & A

Q. Methodological Answer :

  • Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Target ≥95% purity.
  • Stability : Accelerated stability studies under varied pH (1–9), temperature (25–40°C), and light exposure. Monitor degradation via LC-MS and 1H^1H-NMR .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :
Contradictions may arise from conformational flexibility or assay variability. Strategies include:

  • Molecular Dynamics Simulations : To assess dominant conformers in solution vs. solid state.
  • Dose-Response Repetition : Validate activity across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols.
  • Target Engagement Assays : Use biophysical methods (SPR, ITC) to confirm direct binding to purported targets like sigma receptors or ion channels .

Advanced: What in vitro models are suitable for studying its pharmacokinetic (PK) properties?

Q. Methodological Answer :

  • Absorption : Caco-2 cell monolayers to predict intestinal permeability.
  • Metabolism : Human liver microsomes (HLM) with NADPH cofactor to assess CYP450-mediated oxidation.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine free fraction .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Q. Methodological Answer :

  • Substituent Variation : Modify the cyclopentyl or chlorophenyl groups to alter lipophilicity (clogP) and target affinity.
  • Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea moieties.
  • In Silico Screening : Use QSAR models (e.g., Schrödinger’s QikProp) to prioritize derivatives with improved ADMET profiles .

Advanced: What computational tools elucidate its interaction with biological targets?

Q. Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide to predict binding poses in targets like the dopamine D2 receptor.
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes for specific mutations.
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (amide oxygen) and hydrophobic regions (chlorophenyl) .

Advanced: How do crystallographic studies inform formulation strategies?

Q. Methodological Answer :

  • Polymorph Screening : SC-XRD identifies stable polymorphs with higher melting points for enhanced shelf life.
  • Co-Crystallization : Co-formers like succinic acid improve solubility while maintaining crystallinity.
  • Hygroscopicity Testing : Dynamic vapor sorption (DVS) to assess stability under humidity .

Advanced: What in vitro toxicity assays are recommended for preclinical evaluation?

Q. Methodological Answer :

  • Cytotoxicity : MTT assay in primary hepatocytes or HEK293 cells (IC50_{50} determination).
  • Genotoxicity : Ames test (TA98 and TA100 strains) to detect mutagenic potential.
  • hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk .

Advanced: How can researchers validate target engagement in complex biological systems?

Q. Methodological Answer :

  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target in live cells.
  • Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation upon compound binding.
  • CRISPR-Cas9 Knockout Models : Confirm loss of activity in target-deficient cell lines .

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